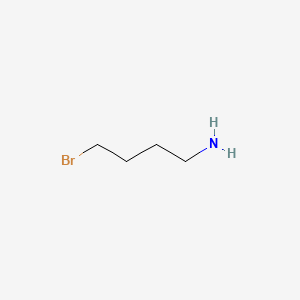
4-Bromobutane-1-amine
Vue d'ensemble
Description
4-Bromobutan-1-amine is an organic compound with the molecular formula C4H10NBr. It is a colorless liquid with a pungent odor and is commonly used as a reagent in organic synthesis. The compound is known for its reactivity due to the presence of both an amine group and a bromine atom, making it a versatile intermediate in various chemical reactions .
Applications De Recherche Scientifique
4-Bromobutan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules and the synthesis of bioactive compounds.
Medicine: It serves as an intermediate in the production of drugs and therapeutic agents.
Industry: 4-Bromobutan-1-amine is used in the manufacture of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Bromobutan-1-amine is typically synthesized through the reaction of 4-bromobutanol with ammonia under basic conditions. The reaction proceeds as follows: [ \text{4-Bromobutanol} + \text{Ammonia} \rightarrow \text{4-Bromobutan-1-amine} + \text{Water} ]
Industrial Production Methods: In industrial settings, the production of 4-Bromobutan-1-amine often involves the use of large-scale reactors where 4-bromobutanol is reacted with an excess of ammonia. The reaction is carried out under controlled temperature and pressure to ensure maximum yield and purity .
Types of Reactions:
Substitution Reactions: 4-Bromobutan-1-amine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, cyanide ions, or thiolate ions.
Oxidation Reactions: The amine group in 4-Bromobutan-1-amine can be oxidized to form corresponding nitriles or amides under specific conditions.
Reduction Reactions: The compound can be reduced to form primary amines or other reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or sodium thiolate in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Substitution: 4-Hydroxybutan-1-amine, 4-Cyanobutan-1-amine, 4-Mercaptobutan-1-amine.
Oxidation: 4-Cyanobutan-1-amine, 4-Butanamide.
Reduction: Butan-1-amine.
Mécanisme D'action
The mechanism of action of 4-Bromobutan-1-amine involves its reactivity with various nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the amine group can participate in hydrogen bonding and nucleophilic attacks. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the butane chain .
Comparaison Avec Des Composés Similaires
4-Chlorobutan-1-amine: Similar structure but with a chlorine atom instead of bromine.
4-Iodobutan-1-amine: Contains an iodine atom, making it more reactive in substitution reactions.
4-Fluorobutan-1-amine: Less reactive due to the strong carbon-fluorine bond.
Uniqueness: 4-Bromobutan-1-amine is unique due to the balance of reactivity and stability provided by the bromine atom. It offers a good leaving group for substitution reactions while maintaining sufficient stability for handling and storage .
Propriétés
IUPAC Name |
4-bromobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10BrN/c5-3-1-2-4-6/h1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZBYZAIKPPGSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10329113 | |
| Record name | 4-bromobutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10329113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33977-38-7 | |
| Record name | 4-bromobutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10329113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


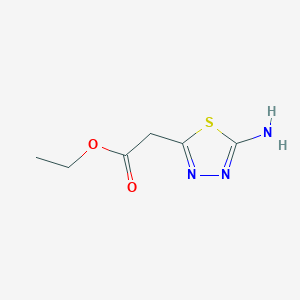
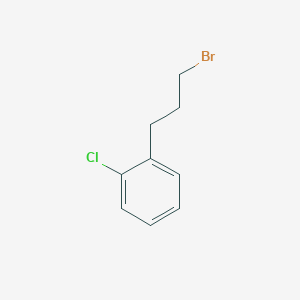
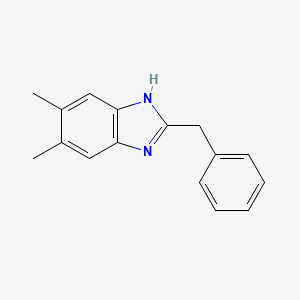

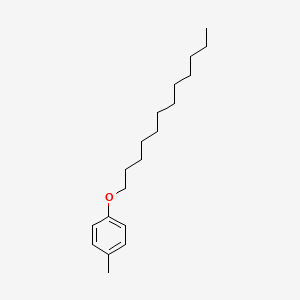
![2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic acid](/img/structure/B1267798.png)
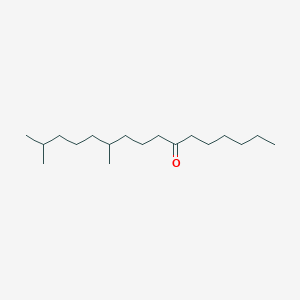
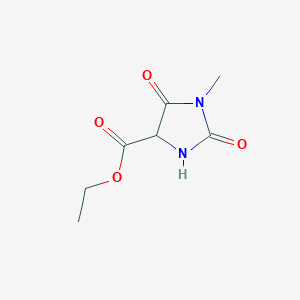
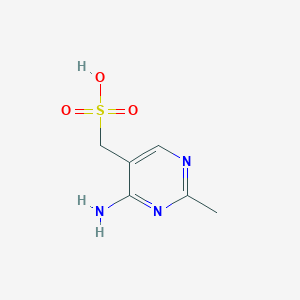
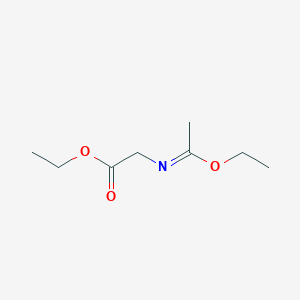

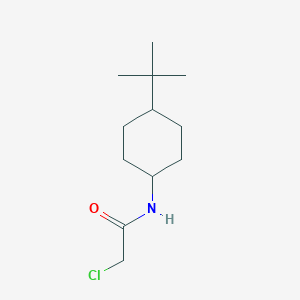
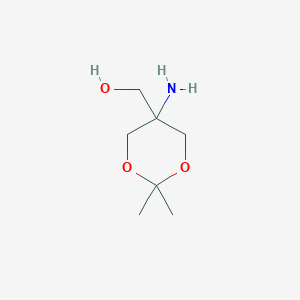
![1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene](/img/structure/B1267817.png)
